molecular formula C17H32N2O4 B15311458 4-[[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropyl]amino]-1-piperidinecarboxylic acid tert-butyl ester CAS No. 696644-09-4

4-[[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropyl]amino]-1-piperidinecarboxylic acid tert-butyl ester

Cat. No.: B15311458
CAS No.: 696644-09-4
M. Wt: 328.4 g/mol
InChI Key: HLCKXJILAFAXNP-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative featuring a tert-butyl ester (Boc) group at position 1 and a propylamino substituent at position 4. The propyl chain terminates in a tert-butoxycarbonyl (Boc) ester, contributing to its steric bulk and stability. The Boc group is a common protecting moiety in organic synthesis, particularly for amines, and the compound likely serves as an intermediate in pharmaceutical development .

Properties

CAS No.

696644-09-4

Molecular Formula

C17H32N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

tert-butyl 4-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C17H32N2O4/c1-16(2,3)22-14(20)7-10-18-13-8-11-19(12-9-13)15(21)23-17(4,5)6/h13,18H,7-12H2,1-6H3

InChI Key

HLCKXJILAFAXNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCNC1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropyl]amino]-1-piperidinecarboxylic acid tert-butyl ester involves multi-step reactions. Initially, the starting materials undergo condensation to form intermediate compounds. A series of protection and deprotection steps are employed to selectively manipulate functional groups. The final esterification step involves treating the intermediate with tert-butanol under acid-catalyzed conditions to yield the target compound.

Industrial Production Methods: Industrial production methods for this compound are streamlined for scalability. Key steps include the optimization of reaction conditions to maximize yield and purity. Common industrial techniques like continuous flow synthesis and advanced catalysis are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes a variety of reactions, such as:

  • Oxidation: : Conversion of the tert-butyl ester group to a corresponding acid.

  • Reduction: : Hydrogenation of the carbonyl group to form a secondary alcohol.

  • Substitution: : Nucleophilic substitution at the piperidine ring.

Common Reagents and Conditions:
  • Oxidation: : Strong oxidizing agents like potassium permanganate.

  • Reduction: : Catalytic hydrogenation using palladium on carbon.

  • Substitution: : Nucleophiles like sodium hydroxide in polar aprotic solvents.

Major Products:
  • Oxidation: : Produces the corresponding carboxylic acid.

  • Reduction: : Yields secondary alcohols.

  • Substitution: : Forms substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as an intermediate for the synthesis of complex molecules. Its unique structure facilitates the formation of various derivatives.

Biology: In biological research, it is used as a molecular probe to study biochemical pathways. Its ability to interact with proteins and enzymes makes it valuable for elucidating mechanisms of action.

Medicine: In medicinal chemistry, this compound acts as a precursor for designing pharmaceuticals. Its structural motifs are crucial for developing drugs targeting specific biological pathways.

Industry: In the industrial sector, it is utilized in the production of specialty chemicals. Its reactivity profile allows for the manufacture of high-value products.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. In enzymatic pathways, it binds to active sites, modulating enzyme activity. This interaction can lead to either inhibition or activation of biochemical processes, depending on the context.

Comparison with Similar Compounds

Key Structural Features

  • Core Structure : Piperidine ring with Boc protection at the nitrogen (position 1).
  • Substituent: Position 4 features a propylamino group with a Boc ester at the terminal carbon (-NH-CH2-CH2-CO-O-C(CH3)3).

Comparative Analysis of Analogous Compounds

Compound Name (CAS/Reference) Molecular Formula Molecular Weight Key Functional Groups Synthesis Method Application/Notes
Target Compound C18H32N2O5* 356.46* Piperidine, Boc, propyl-Boc ester Reductive amination, Boc protection Pharmaceutical intermediate
4-Oxo-[1,4';1',4'';1'',4''']quaterpiperidine-1'''-carboxylic acid tert-butyl ester Complex ~600–700* Quaterpiperidine, Boc Hydrogenation, SCX purification Ligand for TTR complexation
PSN632408 () C16H22N4O5 350.37 Piperidine, oxadiazole, Boc Coupling reactions GPCR research
4-[(4-Isopropoxy-phenyl)-(3-methyl-but-2-enyl)-amino]-piperidine-1-carboxylate (CAS 241499-48-9) C24H38N2O3 402.58 Piperidine, isopropoxy, butenyl Multi-step coupling Kinase inhibitor candidate
4-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylate (CAS 1401667-95-5) C17H33N3O3 329.46 Piperidine, Boc, amino-propionyl Reductive amination Peptide synthesis intermediate

* Estimated based on structural analysis; exact values require experimental validation.

Functional Group and Reactivity Differences

  • Target vs. PSN632408 : The target’s propyl-Boc ester substituent offers greater hydrophobicity compared to PSN632408’s oxadiazole-methoxy group, which may enhance membrane permeability but reduce aqueous solubility .
  • Target vs. Quaterpiperidine Analogs : The quaterpiperidine structure in has four piperidine rings, enabling multi-site ligand interactions, whereas the target’s single piperidine is optimized for selective binding .
  • Safety Profile : Similar to other Boc-protected compounds (e.g., ), the target likely requires PPE due to irritant properties .

Biological Activity

The compound 4-[[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropyl]amino]-1-piperidinecarboxylic acid tert-butyl ester , often referred to as M4, has garnered attention in recent research due to its potential biological activities, particularly in neuroprotection and enzyme inhibition. This article synthesizes current knowledge regarding its biological activity, including its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

M4 is a piperidine derivative characterized by the following chemical formula: C20H30N2O4 . It features a tert-butyl ester group that enhances its stability and solubility, making it a suitable candidate for pharmacological applications. The structural representation is as follows:

Chemical Structure 4 3 2 Methylpropan 2 yl oxy 3 oxopropyl amino 1 piperidinecarboxylic acid tert butyl ester\text{Chemical Structure }\quad \text{4 3 2 Methylpropan 2 yl oxy 3 oxopropyl amino 1 piperidinecarboxylic acid tert butyl ester}

Neuroprotective Effects

Recent studies have demonstrated that M4 exhibits significant neuroprotective properties. It acts primarily through the inhibition of amyloid-beta (Aβ) aggregation, which is crucial in the pathogenesis of Alzheimer's disease. In vitro studies revealed that M4 can prevent Aβ-induced cytotoxicity in astrocytes, enhancing cell viability from approximately 43.78% to 62.98% when co-treated with Aβ at a concentration of 100 μM .

Enzyme Inhibition

M4 has been identified as a dual inhibitor of both β-secretase and acetylcholinesterase enzymes. This dual action is particularly beneficial for therapeutic strategies aimed at combating cognitive decline associated with Alzheimer's disease. The inhibition of these enzymes prevents the formation of toxic Aβ fibrils, thereby mitigating oxidative stress within neuronal cells .

Case Studies

  • In Vitro Studies : In a controlled laboratory setting, M4 was shown to reduce levels of tumor necrosis factor-alpha (TNF-α) and free radicals in astrocyte cultures exposed to Aβ . These findings suggest that M4 not only protects against direct cytotoxic effects but also modulates inflammatory responses.
  • In Vivo Models : An in vivo study using a scopolamine-induced model of cognitive impairment indicated that while M4 demonstrated some protective effects against oxidative stress (as evidenced by reduced malondialdehyde levels), it did not significantly outperform standard treatments like galantamine . This highlights the need for further optimization of M4's bioavailability and efficacy in systemic applications.

The mechanisms through which M4 exerts its biological effects include:

  • Reduction of Oxidative Stress : By decreasing free radical formation and inflammatory cytokines, M4 helps maintain cellular integrity under stress conditions.
  • Inhibition of Amyloidogenesis : Its ability to stabilize Aβ peptides prevents their aggregation into harmful fibrils.
  • Neuroprotection : Enhancing astrocyte viability contributes to overall neuronal health and function.

Comparative Analysis

Property/ActivityM4Galantamine
β-secretase InhibitionYesYes
Acetylcholinesterase InhibitionYesYes
Neuroprotective EffectModerateHigh
Cytotoxicity ReductionSignificantModerate

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